8-chlorodibenzo[b,f]thiepin-10(11H)-one 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Brand Name: Vulcanchem
CAS No.: 1469-28-9
VCID: VC21071829
InChI: InChI=1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2
SMILES: C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl
Molecular Formula: C14H9ClOS
Molecular Weight: 260.7 g/mol

8-chlorodibenzo[b,f]thiepin-10(11H)-one

CAS No.: 1469-28-9

Cat. No.: VC21071829

Molecular Formula: C14H9ClOS

Molecular Weight: 260.7 g/mol

* For research use only. Not for human or veterinary use.

8-chlorodibenzo[b,f]thiepin-10(11H)-one - 1469-28-9

Specification

CAS No. 1469-28-9
Molecular Formula C14H9ClOS
Molecular Weight 260.7 g/mol
IUPAC Name 3-chloro-6H-benzo[b][1]benzothiepin-5-one
Standard InChI InChI=1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2
Standard InChI Key RFEQOXYRLRIDPF-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl
Canonical SMILES C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl

Introduction

Chemical Identity and Structure

8-chlorodibenzo[b,f]thiepin-10(11H)-one features a tricyclic structure consisting of a seven-membered ring containing a sulfur atom (thiepin), fused with two benzene rings. The compound contains a chlorine substituent at position 8 and a ketone group at position 10, with position 11 being partially saturated as indicated by the 11H designation.

Basic Identification Parameters

The fundamental chemical identifiers for 8-chlorodibenzo[b,f]thiepin-10(11H)-one are presented in the following table:

ParameterValue
CAS Registry Number1469-28-9
Molecular FormulaC₁₄H₉ClOS
Molecular Weight260.74 g/mol
PubChem CID827055
MDL NumberMFCD01411917

The compound was first registered in chemical databases in July 2005, with the most recent modification to its entry occurring on March 8, 2025 . This indicates ongoing interest in and documentation of this compound in scientific databases.

Structural Characteristics

The structural arrangement of 8-chlorodibenzo[b,f]thiepin-10(11H)-one incorporates several key features:

  • A central seven-membered ring containing a sulfur atom

  • Two benzene rings fused at positions b and f of the thiepin ring

  • A chlorine substituent at position 8

  • A ketone functionality at position 10

  • A saturated carbon atom at position 11 (denoted by 11H)

This unique structural configuration contributes to the compound's chemical reactivity and potential applications in various chemical transformations.

Nomenclature and Synonyms

IUPAC Nomenclature

The systematic IUPAC name for this compound is 8-chlorodibenzo[b,f]thiepin-10(11H)-one, which reflects its structural components:

  • "dibenzo" indicates the presence of two benzene rings

  • "[b,f]" designates the positions at which the benzene rings are fused to the central ring

  • "thiepin" identifies the seven-membered ring containing a sulfur atom

  • "10(11H)-one" indicates a ketone group at position 10 and hydrogen at position 11

Alternative Names and Synonyms

This compound is known by several alternative names and synonyms in chemical literature and databases:

SynonymReference
Dibenzo[b,f]thiepin-10(11H)-one, 8-chloro-
3-chloro-6H-benzo[b]benzothiepin-5-one
6-Chloro-2-thiatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one
8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one
2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-11-one
8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-2-one

The variety of synonyms reflects different perspectives on numbering the atoms in the molecular structure and alternative ways of describing the same chemical entity.

Physical and Chemical Properties

Chemical Reactivity

The chemical structure of 8-chlorodibenzo[b,f]thiepin-10(11H)-one suggests potential reactivity sites:

  • The ketone group at position 10 can participate in typical carbonyl reactions

  • The chloro substituent at position 8 provides a site for nucleophilic aromatic substitution

  • The sulfur atom may participate in oxidation reactions

  • The partially saturated position (11H) could be involved in elimination or substitution reactions

Related compounds in the dibenzothiepin family demonstrate interesting chemical transformations, suggesting similar potential for 8-chlorodibenzo[b,f]thiepin-10(11H)-one .

Hazard TypeClassificationSymbolSignal Word
Health HazardH315: Causes skin irritationGHS07Warning
Health HazardH319: Causes serious eye irritationGHS07Warning

These classifications indicate that the compound presents moderate health hazards primarily related to skin and eye irritation .

Precautionary StatementCodeRecommendation
PreventionP264Wash thoroughly after handling
PreventionP280Wear protective gloves/eye protection/face protection
ResponseP302+P352IF ON SKIN: Wash with plenty of water
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
ResponseP332+P313If skin irritation occurs: Get medical advice/attention
ResponseP337+P313If eye irritation persists: Get medical advice/attention
ResponseP362Take off contaminated clothing

Proper implementation of these precautionary measures is essential for the safe handling of this compound in research and industrial settings .

Synthesis and Preparation Methods

Related Compound Synthesis

The synthesis of related compounds such as 11-hydroxydibenzo[b,f]thiepin-10(11H)-one provides valuable insights:

  • The reaction of 2,2'-thiodibenzaldehyde (1 mmol, 242 mg) with NHC precatalyst C1 (0.2 mmol, 20 mol%, 54 mg)

  • Addition of DBU (1.2 equiv, 1.2 mmol, 0.17 mL) in dry THF (8 mL)

  • Stirring at room temperature for 30 minutes

  • Extraction with EtOAc and purification by column chromatography

This synthetic approach yields a yellow solid product with structural similarities to 8-chlorodibenzo[b,f]thiepin-10(11H)-one, suggesting potential adaptability of this method for the synthesis of the chlorinated derivative.

SupplierProduct SpecificationsCustomization Options
AromsynPurity: NLT 95%Custom synthesis from gram to kilogram scale
Toronto Research ChemicalsProduct code: C363760Standard research quantities

These suppliers provide the compound for research and industrial applications with quality assurance including batch-specific Certificate of Analysis (COA) .

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